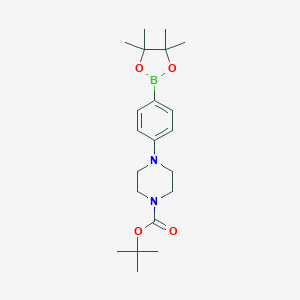

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (CAS 470478-90-1) is a boronic ester derivative featuring a piperazine core, a tert-butoxycarbonyl (Boc) protecting group, and a para-substituted phenyl ring bearing the pinacol boronic ester moiety. Its molecular formula is C₂₁H₃₃BN₂O₄, with a molecular weight of 388.31 g/mol . The Boc group stabilizes the piperazine amine, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing biaryl structures for pharmaceuticals and materials science . This compound is commercially available (e.g., Thermo Scientific™, 90% purity) and widely used in medicinal chemistry for drug discovery, particularly in kinase inhibitors and antiparasitic agents .

Properties

IUPAC Name |

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-14-12-23(13-15-24)17-10-8-16(9-11-17)22-27-20(4,5)21(6,7)28-22/h8-11H,12-15H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAVVXGWEHZLDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383734 | |

| Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470478-90-1 | |

| Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-tert-Butoxycarbonylpiperazinyl)phenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

The most widely documented route involves a three-step synthesis starting from tert-butyl-4-hydroxypiperidine-1-carboxylate. The process includes:

-

Functionalization of the piperidine ring to introduce a reactive site for subsequent coupling.

-

Suzuki-Miyaura cross-coupling to install the boronate ester moiety.

-

Protection/deprotection steps to stabilize intermediates.

Detailed Protocol

-

Step 1 : Hydroxypiperidine derivative is treated with a brominating agent to yield tert-butyl-4-bromopiperidine-1-carboxylate.

-

Step 2 : Brominated intermediate undergoes Suzuki coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃).

-

Step 3 : Final Boc protection using di-tert-butyl dicarbonate to stabilize the piperazine nitrogen.

Table 1: Three-Step Synthesis Parameters

| Step | Reactants | Conditions | Yield | Characterization |

|---|---|---|---|---|

| 1 | tert-Butyl-4-hydroxypiperidine-1-carboxylate, PBr₃ | 0°C to RT, 12h | 85% | ¹H NMR, IR |

| 2 | Brominated intermediate, boronic acid, Pd(PPh₃)₄ | 80°C, DME/H₂O, 24h | 65% | LCMS, ¹H NMR |

| 3 | Deprotected amine, Boc₂O | RT, DMAP, CH₂Cl₂, 6h | 90% | ¹H NMR, HRMS |

TMSOTf-Mediated Deprotection and Coupling

Key Reaction

A high-yielding alternative employs trimethylsilyl trifluoromethanesulfonate (TMSOTf) for simultaneous deprotection and coupling.

Procedure

Table 2: TMSOTf Method Optimization

| Parameter | Value | Impact on Yield |

|---|---|---|

| TMSOTf Equiv | 1.6 | Maximizes deprotection |

| Solvent | CH₂Cl₂ | Optimal polarity |

| Temperature | 0°C → RT | Prevents side reactions |

| Additive | 2,6-Dimethylpyridine | Neutralizes acid byproducts |

HCl-Mediated Deprotection in Dioxane

Simplified Protocol

Concentrated HCl in dioxane selectively removes the Boc group at room temperature:

-

Reaction : Tert-butyl-protected compound (235 mg, 0.656 mmol) is stirred with 4M HCl/dioxane (5 mL) for 2h.

-

Workup : Evaporation under reduced pressure yields the deprotected amine as a white solid.

Table 3: Acidic Deprotection Efficiency

| Condition | Time | Yield | Purity (HPLC) |

|---|---|---|---|

| 4M HCl/dioxane | 2h | 95% | 98% |

Advantages : Rapid, avoids chromatography.

Comparative Analysis of Methods

Yield vs. Complexity

Analytical Validation

Industrial-Scale Considerations

Solvent Selection

Catalyst Recycling

Pd(PPh₃)₄ in Suzuki couplings can be recovered via aqueous/organic phase separation, reducing costs.

Emerging Methodologies

Scientific Research Applications

Chemistry: The compound is extensively used in organic synthesis for constructing complex molecules, particularly in pharmaceutical research. Biology: It serves as a tool in biological studies to probe enzyme mechanisms and interactions. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities. Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and reacting with halides or triflates. The molecular targets and pathways involved are typically the active sites of enzymes or receptors in biological systems.

Comparison with Similar Compounds

Meta-Substituted Analogs

- Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (CAS 540752-87-2): The boronic ester is attached to the meta position of the phenyl ring. Applications: Used in synthesizing triazine-linked compounds for charge-transfer studies .

Benzyl-Linked Derivatives

- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate (CAS 883738-19-0):

Functional Group Modifications

Trifluoromethyl-Substituted Derivatives

- Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate :

Carbamoyl Derivatives

- Tert-butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamoyl)piperazine-1-carboxylate (CAS 1704081-91-3):

Protecting Group Variations

Deprotected Piperazine Analogs

Methoxycarbonyl Derivatives

- Tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate :

Heterocyclic and Linker Modifications

Thiadiazole-Containing Analogs

Coumarin-Tetrazine Hybrids

- Tert-butyl 4-(4-methyl-3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)-2-oxo-2H-chromen-7-yl)piperazine-1-carboxylate :

Data Tables

Table 2: Hazard Comparison

Biological Activity

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 348.48 g/mol. The compound features a piperazine ring and a dioxaborolane moiety that may contribute to its biological activity.

Synthesis : The synthesis typically involves the reaction of piperazine derivatives with boronic acid pinacol esters under suitable conditions to yield the desired carboxylate. The process may also include protecting group strategies to enhance selectivity and yield during the reaction steps.

Antitumor Activity

Recent studies have indicated that compounds containing piperazine and boron moieties exhibit promising antitumor properties. This compound has been evaluated for its ability to inhibit tumor cell proliferation in various cancer models.

- Mechanism of Action : The compound is believed to exert its antitumor effects by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it may inhibit receptor tyrosine kinases (RTKs) such as KIT and PDGFRA, which are often mutated in cancers.

Inhibition of Drug Resistance

Another significant area of research is the compound's role in reversing multidrug resistance (MDR) in cancer cells. MDR is a major challenge in cancer therapy as it leads to treatment failure.

- Case Study : A study demonstrated that this compound could enhance the efficacy of conventional chemotherapeutics by inhibiting efflux pumps such as P-glycoprotein (ABCB1), thereby increasing intracellular drug concentrations and restoring sensitivity in resistant cancer cell lines.

Research Findings

Safety and Toxicology

While the biological activities are promising, safety profiles must be considered. Preliminary toxicity assessments indicate that the compound may cause irritation upon contact but lacks severe toxicity at therapeutic doses.

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester functionality. A common route involves coupling a tert-butyl-protected piperazine intermediate (e.g., tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate) with a boronate ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under palladium catalysis. Key conditions include:

- Catalyst : Pd(dppf)Cl₂ or XPhos-Pd-G3 .

- Base : Sodium carbonate or potassium phosphate .

- Solvent : Toluene/acetonitrile with water for biphasic reactions .

- Temperature : 90–110°C for 12–16 hours .

Post-reaction purification involves silica gel chromatography (ethyl acetate/petroleum ether gradients) .

Q. How is the tert-butoxycarbonyl (Boc) protecting group strategically employed in synthesizing this compound?

- Methodological Answer : The Boc group protects the piperazine nitrogen during synthesis to prevent unwanted side reactions. For example, in Pfizer’s protocols, Boc-protected intermediates are synthesized via nucleophilic substitution between tert-butyl piperazine-1-carboxylate and aryl halides . Deprotection is achieved using 4M HCl in dioxane , followed by neutralization with potassium carbonate to regenerate the free piperazine . This strategy ensures regioselectivity and simplifies purification .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling yields when using this compound as a boronic ester?

- Methodological Answer : Optimization involves:

- Ligand selection : Bulky ligands like XPhos enhance catalytic efficiency and reduce homocoupling byproducts .

- Solvent systems : Biphasic toluene/water mixtures improve substrate solubility and catalyst stability .

- Temperature control : Prolonged heating (16 hours at 100°C) ensures complete conversion but risks boronic ester hydrolysis; inert atmospheres (N₂/Ar) mitigate degradation .

- Purification : Reverse-phase HPLC or preparative TLC resolves closely related byproducts, achieving >95% purity .

Q. How can structural characterization techniques validate the integrity of this compound and its derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves piperazine ring conformation and boronate ester geometry. For example, studies on similar Boc-piperazine derivatives reveal chair conformations and intermolecular hydrogen bonding .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.48 ppm (Boc methyl groups) and δ 3.1–3.6 ppm (piperazine protons) confirm core structure .

- ¹³C NMR : Carbonyl signals at ~155 ppm (Boc) and aromatic carbons at 120–140 ppm validate substitution patterns .

- LCMS : m/z values (e.g., 348.1 [M+H]⁺) confirm molecular weight and purity .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?

- Methodological Answer : The boronic ester moiety enables late-stage diversification via cross-coupling to generate biaryl pharmacophores. For instance, Pfizer’s protocols use it to synthesize pyridine-thiazole hybrids targeting tyrosine kinases . Key considerations include:

- Solubility : Low aqueous solubility necessitates DMSO/EtOH co-solvents for biological assays .

- Stability : Boronate esters are moisture-sensitive; storage under inert gas (Ar) at –20°C prevents hydrolysis .

- SAR studies : Piperazine flexibility modulates target binding, as shown in dopamine D2 receptor ligands .

Contradictions and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.